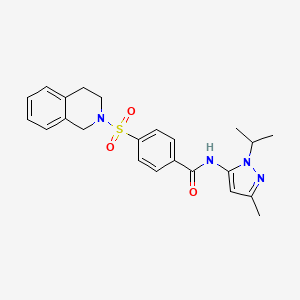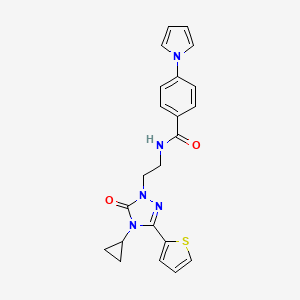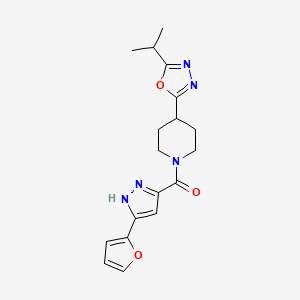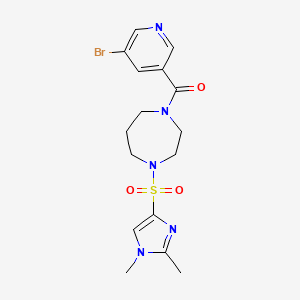
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a fascinating organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves several key steps:
Formation of the Isoquinoline Moiety: : The synthesis often begins with the preparation of the dihydroisoquinoline segment. This can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde in acidic conditions to form a tetrahydroisoquinoline intermediate.
Sulfonylation: : The dihydroisoquinoline intermediate can then undergo sulfonylation using sulfonyl chlorides in the presence of a base, forming the sulfonamide link.
Pyrazole Introduction: : The next step involves the introduction of the pyrazole moiety. This can be achieved by reacting the appropriate hydrazine with an α,β-unsaturated ketone under acidic conditions to form the pyrazole ring.
Amidation: : The final step includes the amidation reaction where the sulfonylated dihydroisoquinoline and the pyrazole derivative are coupled with a benzoyl chloride in the presence of a base to form the final benzamide compound.
Industrial Production Methods
In industrial settings, these synthetic routes are optimized for scale-up, ensuring high yield and purity. The use of automated systems and continuous flow reactors can streamline the production process, minimizing the time and resources required.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to modify its electronic properties or introduce functional groups.
Reduction: : Reduction reactions can be performed to modify the dihydroisoquinoline moiety.
Substitution: : The benzamide and sulfonyl groups can undergo electrophilic or nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: : Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to different dihydroisoquinoline derivatives.
科学研究应用
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential role as an enzyme inhibitor or receptor ligand.
Medicine: : Investigated for its therapeutic potential in treating various conditions due to its unique molecular structure.
Industry: : Utilized in the development of advanced materials and as a chemical intermediate in various production processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action can involve:
Binding to Enzymes or Receptors: : It may function as an inhibitor or activator, depending on its interaction with specific proteins.
Pathway Modulation: : It can affect signaling pathways by altering the activity of key enzymes or receptors involved in these pathways.
相似化合物的比较
Similar compounds include those with analogous sulfonyl, benzamide, or pyrazole moieties. Some examples are:
Sulfonamides: : Known for their antibacterial properties.
Benzamides: : Often used in medicinal chemistry for their bioactive properties.
Pyrazoles: : Widely studied for their therapeutic potential.
Despite these similarities, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide stands out due to its unique combination of functional groups, offering distinct chemical and biological properties that make it valuable in various scientific applications.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16(2)27-22(14-17(3)25-27)24-23(28)19-8-10-21(11-9-19)31(29,30)26-13-12-18-6-4-5-7-20(18)15-26/h4-11,14,16H,12-13,15H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYHLYBHDWHVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2794087.png)
![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2794091.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2794100.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)
![8-(5-Bromopyridine-3-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2794104.png)
